2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide
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Overview
Description
2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide typically involves the diazotization of 2-aminophenylamine followed by coupling with N-(4-chlorophenyl)-3-oxobutanamide. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pH control is crucial to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH2).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Chlorophenyl)diazenyl]phenol
- 4-[(E)-(4-Bromophenyl)diazenyl]phenol
- 2-[(E)-(4-Fluorophenyl)diazenyl]phenol
Uniqueness
2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide is unique due to its specific structural features, such as the presence of both an azo group and a chlorinated aromatic ring.
Properties
CAS No. |
62419-66-3 |
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Molecular Formula |
C16H15ClN4O2 |
Molecular Weight |
330.77 g/mol |
IUPAC Name |
2-[(2-aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C16H15ClN4O2/c1-10(22)15(21-20-14-5-3-2-4-13(14)18)16(23)19-12-8-6-11(17)7-9-12/h2-9,15H,18H2,1H3,(H,19,23) |
InChI Key |
UJTVTCIACHBJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=CC=CC=C2N |
Origin of Product |
United States |
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